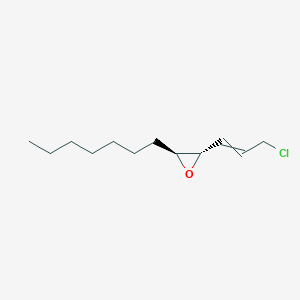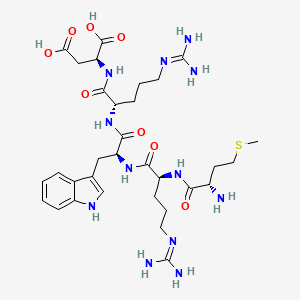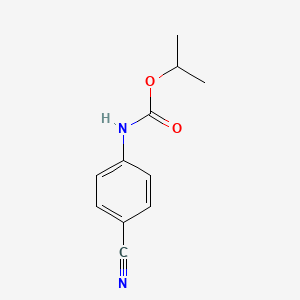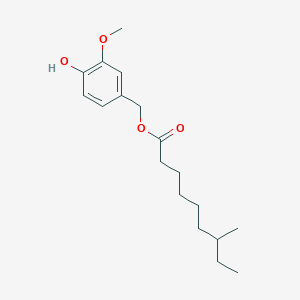![molecular formula C9H11NOSi B12596188 4-[Hydroxy(dimethyl)silyl]benzonitrile CAS No. 609353-70-0](/img/structure/B12596188.png)
4-[Hydroxy(dimethyl)silyl]benzonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[Hydroxy(dimethyl)silyl]benzonitrile is an organosilicon compound characterized by the presence of a hydroxy group, two methyl groups attached to a silicon atom, and a benzonitrile moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[Hydroxy(dimethyl)silyl]benzonitrile typically involves the reaction of 4-cyanophenol with chlorodimethylsilane in the presence of a base such as triethylamine. The reaction proceeds under mild conditions, usually at room temperature, and yields the desired product after purification.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and minimize costs. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
4-[Hydroxy(dimethyl)silyl]benzonitrile can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The nitrile group can be reduced to form an amine.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are commonly employed.
Substitution: Nucleophiles such as alkoxides or amines can react with the hydroxy group under basic conditions.
Major Products
Oxidation: Formation of 4-[Oxidized(dimethyl)silyl]benzonitrile.
Reduction: Formation of 4-[Hydroxy(dimethyl)silyl]benzylamine.
Substitution: Formation of various substituted benzonitrile derivatives.
Applications De Recherche Scientifique
4-[Hydroxy(dimethyl)silyl]benzonitrile has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organosilicon compounds.
Biology: Potential use in the development of silicon-based biomolecules.
Medicine: Investigated for its potential as a precursor in drug synthesis.
Industry: Utilized in the production of advanced materials, such as silicon-based polymers and coatings.
Mécanisme D'action
The mechanism of action of 4-[Hydroxy(dimethyl)silyl]benzonitrile depends on the specific reaction or application. In general, the hydroxy group can act as a nucleophile, participating in various chemical reactions. The silicon atom, with its unique properties, can influence the reactivity and stability of the compound, making it a valuable intermediate in organic synthesis.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Hydroxybenzonitrile: Lacks the silicon moiety, making it less versatile in certain applications.
4-[Methoxy(dimethyl)silyl]benzonitrile: Similar structure but with a methoxy group instead of a hydroxy group, affecting its reactivity.
Uniqueness
4-[Hydroxy(dimethyl)silyl]benzonitrile stands out due to the presence of both a hydroxy group and a silicon atom, providing unique reactivity and potential for diverse applications. The combination of these functional groups allows for a wide range of chemical transformations and uses in various fields.
Propriétés
Numéro CAS |
609353-70-0 |
|---|---|
Formule moléculaire |
C9H11NOSi |
Poids moléculaire |
177.27 g/mol |
Nom IUPAC |
4-[hydroxy(dimethyl)silyl]benzonitrile |
InChI |
InChI=1S/C9H11NOSi/c1-12(2,11)9-5-3-8(7-10)4-6-9/h3-6,11H,1-2H3 |
Clé InChI |
XRSDMDRANDFFIW-UHFFFAOYSA-N |
SMILES canonique |
C[Si](C)(C1=CC=C(C=C1)C#N)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1,3-Cyclopentanediol, 2-[(phenylmethyl)amino]-, (1R,3R)-](/img/structure/B12596107.png)
![{4-[(8-Chlorooctyl)oxy]phenyl}(4-hydroxyphenyl)methanone](/img/structure/B12596109.png)




![3-[2-(2,5-Dichlorophenyl)hydrazinylidene]-1-phenylquinoline-2,4(1H,3H)-dione](/img/structure/B12596149.png)

![2-({[(Thiiran-2-yl)methyl]disulfanyl}methyl)oxirane](/img/structure/B12596161.png)
silane](/img/structure/B12596173.png)
![2H-Pyran, tetrahydro-2-[3-(phenylmethoxy)phenoxy]-](/img/structure/B12596176.png)

![4-[(2-Oxopropyl)sulfanyl]benzoic acid](/img/structure/B12596183.png)
